[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride
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Overview
Description
[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride is an organophosphorus compound that features a phosphonic dichloride group attached to a 2-chloro-1-(phenylsulfanyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride typically involves the reaction of 2-chloro-1-(phenylsulfanyl)ethanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
[ \text{2-Chloro-1-(phenylsulfanyl)ethanol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form phosphonates or phosphine oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include phosphonamides and phosphonates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include phosphonates and phosphine oxides.
Scientific Research Applications
[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride has several applications in scientific research:
Biology: It can be used to modify biomolecules for studying enzyme mechanisms or protein interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride involves the reactivity of the phosphonic dichloride group. This group can react with nucleophiles to form covalent bonds, making it useful for modifying other molecules. The phenylsulfanyl group can also participate in redox reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- [2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic acid
- [2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic diethyl ester
- [2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dimethyl ester
Uniqueness
[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride is unique due to the presence of both a phosphonic dichloride group and a phenylsulfanyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
88691-09-2 |
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Molecular Formula |
C8H8Cl3OPS |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
(2-chloro-1-dichlorophosphorylethyl)sulfanylbenzene |
InChI |
InChI=1S/C8H8Cl3OPS/c9-6-8(13(10,11)12)14-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
PPRJKPIGAYGPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(CCl)P(=O)(Cl)Cl |
Origin of Product |
United States |
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